Ethyl 2-naphthoyl formate

説明

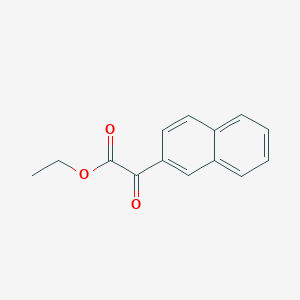

Ethyl 2-naphthoyl formate is an organic compound with the molecular formula C14H12O3. It is known for its unique structure, which includes a naphthalene ring, making it a valuable compound in various chemical and industrial applications

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthoyl formate can be synthesized through several methods. One common approach involves the esterification of 2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity for various applications.

化学反応の分析

Table 1: Solvent Optimization for Esterification Reactions

| Solvent | Method | Time (min) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Sonication | 45 | 95 |

| Acetone | Stirring | 300 | 63 |

| Ethanol | Stirring | 300 | 12 |

Ultrasonic irradiation (80% intensity) in acetonitrile enhances reaction rates and yields compared to traditional stirring .

Oxidation and Reduction

-

Oxidation : The ester’s formate group can undergo oxidation to yield 2-naphthoic acid derivatives. Potassium permanganate or chromium trioxide in acidic conditions are typical oxidants.

-

Reduction : Lithium aluminum hydride reduces the ester to 2-naphthoyl methanol. Steric hindrance from the naphthyl group slows reduction kinetics.

Nucleophilic Substitution

The formate ester participates in substitution reactions under basic or acidic conditions:

-

Thiourea Derivatives : Reaction with KSCN and amines under ultrasonic irradiation yields N-naphthoyl thioureas. Acetonitrile is optimal, achieving 95% yield in 45 minutes .

-

Azide Cyclization : Copper-catalyzed reactions with NaN₃ form tetrazole derivatives via desulfurization and electrocyclization .

Catalytic and Regioselective Reactions

-

Cocorrinoid-Dependent Demethylation : Allyl ether analogs undergo regioselective O-demethylation via an SN2 mechanism, favoring less sterically hindered substrates .

-

Cycloadditions : Naphthalene derivatives engage in [4+2] cycloadditions with methyltriazoline dione (MeTAD), forming tricyclic adducts .

Table 2: Regioselectivity in Prenyl Naphthyl Ether Cleavage

| Substrate | Conversion Rate | Major Product |

|---|---|---|

| Prenyl 2-naphthyl ether | High | 2-Naphthol |

| Prenyl 1-naphthyl ether | Low | 1-Naphthol |

Steric effects dominate, with 2-substituted naphthyl ethers reacting faster due to reduced hindrance .

Electrophilic Aromatic Substitution

Nitration of naphthalene derivatives shows temperature-dependent regioselectivity:

-

At −78°C, ortho-nitration dominates (electrophilic mechanism).

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Research :

Ethyl 2-naphthoyl formate has been investigated for its potential anticancer properties. Studies have shown that compounds with naphthoyl groups exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of naphthalene could inhibit tumor growth by inducing apoptosis in cancer cells . -

Antimicrobial Activity :

Research indicates that this compound possesses antimicrobial properties. Its efficacy against specific bacterial strains has been documented, suggesting potential use in developing antimicrobial agents. In particular, the compound has shown activity against Staphylococcus aureus, a common pathogen responsible for skin infections . -

Drug Delivery Systems :

The compound's ability to enhance the solubility of poorly soluble drugs makes it a candidate for drug delivery applications. This compound can be utilized as a solubilizing agent in formulations aimed at improving bioavailability .

Organic Synthesis Applications

-

Intermediate in Organic Synthesis :

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization, enabling chemists to create a wide range of derivatives tailored for specific applications . -

Synthesis of Naphthalene Derivatives :

The compound can be employed in the synthesis of complex naphthalene derivatives through reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. These derivatives are valuable in materials science and organic electronics .

Case Studies

作用機序

The mechanism of action of ethyl 2-naphthoyl formate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

- Ethyl 2-naphthoate

- Methyl 2-naphthoyl formate

- Ethyl 1-naphthoyl formate

Comparison: this compound is unique due to its specific naphthalene ring position, which influences its reactivity and applications. Compared to ethyl 2-naphthoate, it has a formate group that allows for different chemical transformations. Mthis compound, on the other hand, has a methyl ester group, which can affect its solubility and reactivity .

生物活性

Ethyl 2-naphthoyl formate is a compound of significant interest in the fields of organic chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Properties

This compound is an ester derived from 2-naphthoic acid and ethyl formate. Its chemical structure can be represented as follows:

The compound features a naphthalene ring, which contributes to its unique reactivity and biological properties.

Target of Action

This compound is primarily utilized in research settings to study biochemical pathways and enzyme interactions. Its structure allows it to participate in various chemical reactions, which can lead to the synthesis of biologically active compounds.

Mode of Action

The compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Chemical Reactivity : The presence of the naphthoyl group allows for electrophilic reactions that can modify biological macromolecules such as proteins and nucleic acids.

Antiproliferative Effects

Research has shown that compounds related to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have reported that derivatives of naphthoyl compounds demonstrate IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

Tubulin Destabilization

Some studies highlight that naphthoyl derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for compounds that interact with the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics critical for cell division .

Case Studies

- Anticancer Activity : A study investigating various naphthoyl derivatives found that certain compounds induced apoptosis in MCF-7 cells by disrupting microtubule formation and triggering cell cycle arrest at the G2/M phase .

- Enzyme Inhibition : Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical probe for studying enzyme kinetics and inhibition mechanisms.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Synthesis Intermediate : It is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals.

- Biochemical Studies : The compound is employed to investigate biochemical pathways and enzyme interactions, providing insights into metabolic processes .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-naphthoate | Ester | Moderate antiproliferative |

| Mthis compound | Ester | High antiproliferative |

| Ethyl 1-naphthoyl formate | Ester | Variable activity |

The comparison highlights how variations in structure influence biological activity, with this compound exhibiting unique properties due to its specific functional groups.

特性

IUPAC Name |

ethyl 2-naphthalen-2-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFEMJTHWDHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371372 | |

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-09-7 | |

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。